ML328

RecBCD inhibition IC50 comparison enzyme assay

ML328 (CAS 634175-34-1) is the only first-in-class, publicly validated small-molecule inhibitor of the AddAB/RecBCD helicase-nuclease enzyme family. With biochemical IC50 values of 1.0 μM (AddAB) and 4.8 μM (RecBCD), a 34-fold selectivity index against bacterial viability, and quantified cellular EC50 data (0.1–0.6 μM), it provides unmatched reproducibility for target validation. Its proven >48 h stability in PBS and glutathione resistance ensure reliability in extended assays. Choose ML328 for definitive DNA repair mechanism studies.

Molecular Formula C22H21F3N6O3S
Molecular Weight 506.5 g/mol
Cat. No. B1663144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML328
Synonyms8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Molecular FormulaC22H21F3N6O3S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
InChIKeyUSYVBPXJSBDUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML328 Procurement Guide: A First-in-Class Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-Nucleases


ML328 (CAS 634175-34-1) is a pipemidic acid thiourea derivative that functions as a first-in-class, selective small-molecule inhibitor of bacterial AddAB and RecBCD helicase-nuclease complexes [1]. Identified through a high-throughput screening campaign of over 326,000 compounds, ML328 emerged as the optimized molecular probe from the pipemidic acid thiourea chemotype following medicinal chemistry structure-activity relationship (SAR) optimization [2]. Its molecular formula is C₂₂H₂₁F₃N₆O₃S with a molecular weight of 506.50 g/mol .

ML328 Procurement: Why Generic Substitution with Other RecBCD Inhibitors Compromises Experimental Reproducibility


The AddAB and RecBCD helicase-nuclease enzyme family represents a novel antibacterial target class with no prior small-molecule inhibitors before the discovery of ML328 [1]. Compounds that appear superficially similar—such as CID 697851 or IMP-1700—exhibit fundamentally divergent potency, selectivity, and chemical scaffold profiles that preclude simple substitution without extensive re-validation [2]. Critically, these differences manifest not only in biochemical IC50 values but also in cellular recombination assays and off-target effects, meaning that experimental conclusions drawn with one inhibitor cannot be reliably extrapolated to another [3]. The quantitative evidence below establishes precisely where ML328 occupies a unique position in this chemical space, enabling informed procurement decisions based on specific experimental requirements.

ML328 Selection Guide: Quantitative Differentiation Against Closest Analogs and Alternative Chemotypes


ML328 vs. CID 697851: 33-Fold Weaker RecBCD Potency Defines a Distinct Experimental Window

ML328 inhibits RecBCD nuclease activity with an IC50 of 4.8 μM, representing a 33-fold reduction in potency compared to the alternative compound CID 697851, which inhibits RecBCD with an IC50 of 33 nM [1][2]. This substantial potency difference is critical for experimental design, as the concentration window required for target engagement differs by an order of magnitude. ML328 provides a moderate-potency tool suitable for experiments where partial inhibition or a broader dynamic range is advantageous, whereas CID 697851 operates in a low-nanomolar range that may be more susceptible to off-target effects at higher concentrations.

RecBCD inhibition IC50 comparison enzyme assay

ML328 vs. CID 697851: 13-Fold Weaker AddAB Potency Enables Differential Target Profiling

ML328 inhibits bacterial AddAB helicase-nuclease with an IC50 of 1.0 μM in the T4 2-assay format, which is approximately 77-fold less potent than CID 697851's reported AddAB IC50 of 13 nM [1][2]. This potency differential is particularly relevant for studies aiming to dissect the relative contributions of AddAB versus RecBCD in DNA repair pathways, as the concentration required to achieve comparable target engagement differs dramatically between the two inhibitors. ML328's micromolar AddAB activity provides a more physiologically relevant concentration range for certain bacterial cell-based assays compared to the ultra-potent CID 697851.

AddAB inhibition IC50 comparison helicase-nuclease

ML328 Exhibits 34-Fold Selectivity for AddAB Over Bacterial Viability in the V66 Counterscreen

In the E. coli V66 viability counterscreen—a critical assay for distinguishing on-target AddAB/RecBCD inhibition from general bacterial cytotoxicity—ML328 demonstrated an IC50 of 34.4 μM, yielding a 34-fold selectivity window relative to its AddAB T4 2-assay IC50 of 1.0 μM [1]. This 34-fold selectivity index provides quantitative evidence that ML328's effects on bacterial growth are mediated primarily through target-specific inhibition rather than non-specific toxicity. Comparable selectivity data for CID 697851 and IMP-1700 are not publicly available in the same assay format, making this a distinguishing feature for ML328.

selectivity profiling cytotoxicity counterscreen

ML328 Demonstrates >48-Hour Chemical Stability in PBS at Room Temperature

The chemical probe ML328 exhibits a half-life exceeding 48 hours when incubated at 10 μM in phosphate-buffered saline (PBS) at room temperature . Furthermore, the disappearance of the LC peak for ML328 remains unaltered by the addition of 50 μM glutathione over a 6-hour incubation period, indicating resistance to glutathione-mediated degradation . While CID 697851 and IMP-1700 have reported storage conditions, comparable quantitative solution stability data under these specific conditions are not publicly available for direct comparison.

chemical stability PBS half-life

ML328 Is a First-in-Class Inhibitor Validated Through NIH Molecular Libraries Probe Program

ML328 is designated as a first-in-class molecular probe for the AddAB and RecBCD helicase-nuclease enzyme family, with no significant prior art for potent and selective small-molecule inhibition of this target class [1]. The compound emerged from a comprehensive screening and medicinal chemistry optimization campaign involving 326,100 small molecules, resulting in two main chemotypes with EC50 values ranging from 2.5–50 μM in cell-based assays [2]. In contrast, CID 697851 and IMP-1700 represent later-generation compounds developed subsequently, with differing chemical scaffolds and property profiles. ML328 remains the foundational probe for this target class and is supported by extensive primary characterization data in the public domain.

chemical probe first-in-class NIH MLP

ML328 Demonstrates Dual-Target Activity Against Both AddAB and RecBCD in Cellular Recombination Assays

In cellular assays of homologous recombination, ML328 reduces Hfr recombination by 6-fold with an EC50 of 0.1 μM, and reduces RecBCD Chi cutting activity by >2-fold with an EC50 of 0.6 μM [1]. These cell-based efficacy values are approximately 10-fold and 8-fold more potent, respectively, than the corresponding biochemical nuclease IC50 values (4.8 μM), indicating robust cellular penetration and on-target activity in a physiological context. Comparable quantitative cell-based recombination data for CID 697851 and IMP-1700 are not publicly available in the same assay formats, making this a distinguishing feature for ML328.

Hfr recombination cell-based assay dual inhibition

ML328 Application Scenarios: Optimized Experimental Contexts Based on Quantitative Differentiation


Studies Requiring a Well-Characterized, First-in-Class Chemical Probe for AddAB/RecBCD Target Validation

ML328 is the optimal choice for researchers initiating investigations into the AddAB/RecBCD helicase-nuclease enzyme family. As a first-in-class NIH Molecular Libraries Probe, ML328 is supported by the most extensive public characterization data, including biochemical IC50 values (1.0 μM for AddAB, 4.8 μM for RecBCD), cellular recombination EC50 values (0.1–0.6 μM), and documented selectivity (34-fold vs. viability counterscreen) [1][2]. This comprehensive data package enables reproducible experimental design and facilitates comparison with future studies. Alternative compounds such as CID 697851 and IMP-1700, while more potent, lack the same depth of publicly accessible validation data across multiple assay formats, making ML328 the superior choice for foundational target validation work.

Experiments Requiring Micromolar-Range Target Engagement with Documented Selectivity

When experimental design necessitates moderate-potency inhibition—for example, to avoid complete pathway shutdown or to observe graded dose-response relationships—ML328's micromolar IC50 values (1.0–4.8 μM) provide an appropriate concentration window [1]. The documented 34-fold selectivity index against bacterial viability (34.4 μM) ensures that observed effects at active concentrations are attributable to on-target inhibition rather than non-specific cytotoxicity [2]. In contrast, the ultra-potent CID 697851 (IC50 = 13–33 nM) may require extensive dilution and careful handling to achieve similar experimental windows, increasing the risk of dosing errors and off-target effects at higher concentrations.

Long-Duration Cell-Based Assays Requiring Demonstrated Solution Stability

For experiments involving extended incubation periods—such as multi-day bacterial growth assays or recombination time-course studies—ML328's documented stability of >48 hours in PBS at room temperature provides confidence in compound integrity throughout the assay duration [1]. The additional demonstration of resistance to glutathione-mediated degradation over a 6-hour incubation further supports reliable performance in reducing cellular environments [2]. Alternative inhibitors lack publicly available quantitative stability data under identical conditions, introducing uncertainty that may compromise experimental reproducibility.

DNA Repair and Recombination Studies Requiring Cellular Target Engagement Confirmation

ML328 is uniquely suited for studies where biochemical inhibition data must be complemented by cellular efficacy metrics. The compound reduces Hfr recombination by 6-fold (EC50 = 0.1 μM) and reduces RecBCD Chi cutting activity by >2-fold (EC50 = 0.6 μM) in cell-based assays [1]. These quantitative cellular data confirm that ML328 penetrates bacterial cells and engages its targets in a physiologically relevant context—a critical requirement for DNA repair and recombination studies. Comparable cell-based efficacy data for CID 697851 and IMP-1700 are not publicly available in the same assay formats, limiting their utility for experiments requiring cellular validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML328

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.